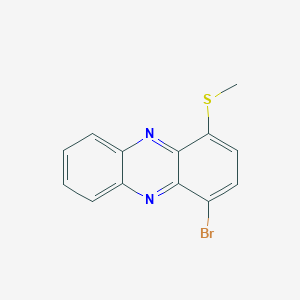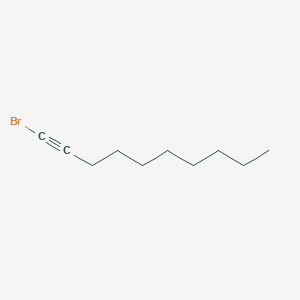![molecular formula C10H10O B14624854 5-Oxabicyclo[2.1.0]pentane, 1-phenyl- CAS No. 56360-93-1](/img/structure/B14624854.png)
5-Oxabicyclo[2.1.0]pentane, 1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Oxabicyclo[210]pentane, 1-phenyl- is a bicyclic organic compound with a unique structure that includes an oxygen atom within the bicyclic ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxabicyclo[2.1.0]pentane, 1-phenyl- typically involves cycloaddition reactions. One common method is the Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 5-Oxabicyclo[2.1.0]pentane, 1-phenyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5-Oxabicyclo[2.1.0]pentane, 1-phenyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
5-Oxabicyclo[2.1.0]pentane, 1-phenyl- has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Oxabicyclo[2.1.0]pentane, 1-phenyl- involves its interaction with molecular targets and pathways within a system. The compound’s unique structure allows it to participate in various chemical reactions, influencing its biological and chemical activity. The scission of the C1–C4 bond is a key step in its isomerization and other reactions, generating reactive intermediates that further react to form the final products .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.0]pentane: Similar in structure but lacks the oxygen atom within the bicyclic ring.
Bicyclo[1.1.1]pentane: Another bicyclic compound with different ring strain and reactivity.
Cyclopentane: A monocyclic analog with different chemical properties.
Properties
CAS No. |
56360-93-1 |
|---|---|
Molecular Formula |
C10H10O |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
1-phenyl-5-oxabicyclo[2.1.0]pentane |
InChI |
InChI=1S/C10H10O/c1-2-4-8(5-3-1)10-7-6-9(10)11-10/h1-5,9H,6-7H2 |
InChI Key |
GICPNGSGWMXDOA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1O2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


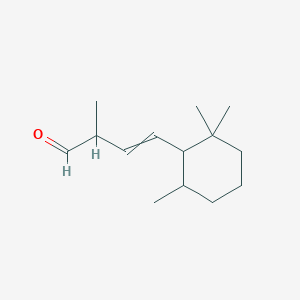
![1-[(9,9-Dichloro-3,7-dimethylnona-2,6,8-trien-1-YL)oxy]-4-ethylbenzene](/img/structure/B14624781.png)
![Cyclohexanone, 2-[(4-methylphenyl)methylene]-6-(phenylmethylene)-](/img/structure/B14624789.png)

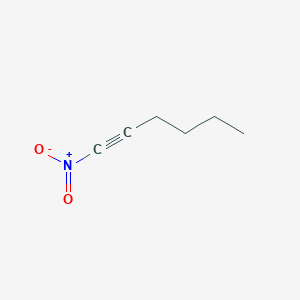
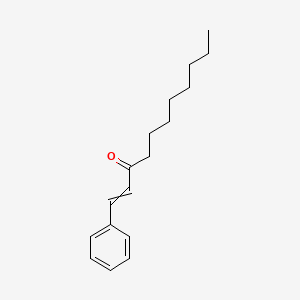

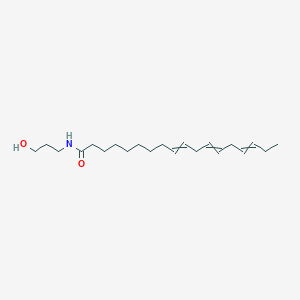
![5-Bromo-2-[(2-chloroethoxy)(2-chloropropoxy)phosphoryl]hexan-2-yl 2-bromoethyl phosphate](/img/structure/B14624835.png)
![(E)-Bis[2,4-dimethyl-3-(propan-2-yl)pentan-3-yl]diazene](/img/structure/B14624838.png)
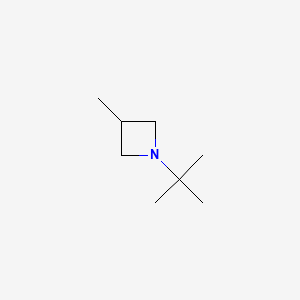
![2-[(Ethylsulfanyl)methyl]-1-methyl-1H-pyrrole](/img/structure/B14624843.png)
